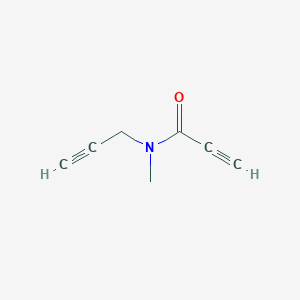

N-methyl-N-prop-2-ynylprop-2-ynamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. It boasts a unique chemical structure and has garnered attention for its anti-angiogenic properties. Specifically, it inhibits the growth of tumor blood vessels, making it relevant for various cancer treatments.

Vorbereitungsmethoden

Synthesewege:

Die Synthesewege für Vorolanib sind proprietär, aber es wird durch sorgfältig konzipierte chemische Reaktionen synthetisiert. Leider bleiben spezifische Details zu den Synthesewegen unveröffentlicht.

Industrielle Produktion:

Die industriellen Produktionsmethoden für Vorolanib sind in der Öffentlichkeit nicht allgemein verfügbar. Pharmaunternehmen wie Betta Pharma haben Vorolanib erfolgreich für den klinischen Einsatz entwickelt und hergestellt.

Analyse Chemischer Reaktionen

Vorolanib unterliegt verschiedenen Arten von Reaktionen, darunter Oxidation, Reduktion und Substitution. Hier sind einige wichtige Punkte:

- Oxidations- und Reduktionsreaktionen::

- Vorolanib kann an Redoxreaktionen teilnehmen und seinen Oxidationszustand verändern.

- Häufige Reagenzien sind Oxidationsmittel (z. B. Peroxide) und Reduktionsmittel (z. B. Hydride).

- Substitutionsreaktionen::

- Vorolanib kann nukleophile Substitutionsreaktionen eingehen.

- Reagenzien wie Alkylhalogenide oder Acylchloride können beteiligt sein.

- Hauptprodukte::

- Die spezifischen Produkte, die bei diesen Reaktionen gebildet werden, sind proprietär.

- Forscher konzentrieren sich darauf, die pharmakologischen Eigenschaften von Vorolanib zu optimieren.

Wissenschaftliche Forschungsanwendungen

Chemie:

- Die einzigartige Struktur von Vorolanib macht es zu einem interessanten Thema für die Forschung in der medizinischen Chemie.

- Wissenschaftler erforschen Modifikationen, um seine Wirksamkeit und Sicherheit zu verbessern.

Biologie und Medizin:

- Die antiangiogenen Wirkungen von Vorolanib sind relevant für die Behandlung verschiedener Krebsarten.

- Klinische Studien haben seinen Einsatz bei Patienten mit Nierenzellkarzinom (RCC) untersucht, die zuvor eine Tyrosinkinase-Inhibitor-Therapie versagt haben .

- Laufende Forschung untersucht sein Potenzial bei anderen malignen Erkrankungen.

Industrie:

- Die Zulassung von Vorolanib stellt einen Meilenstein für die chinesische Innovation in der Behandlung des RCC dar.

- Es schließt eine Lücke in der Zweitlinientherapie für Patienten mit Nierkrebs .

5. Wirkmechanismus

- Vorolanib zielt auf mehrere Rezeptoren ab, darunter VEGFR, PDGFR, c-Kit, Flt-3 und CSF1R.

- Durch die Hemmung der Angiogenese stört es die Bildung und das Wachstum von Tumorblutgefäßen.

Wirkmechanismus

- Vorolanib targets multiple receptors, including VEGFR, PDGFR, c-Kit, Flt-3, and CSF1R.

- By inhibiting angiogenesis, it disrupts tumor blood vessel formation and growth.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von Vorolanib liegt in seinem multi-target-Kinase-Inhibitionsprofil.

- Ähnliche Verbindungen umfassen andere VEGFR/PDGFR-Inhibitoren, aber die besonderen Merkmale von Vorolanib heben es hervor.

Biologische Aktivität

N-methyl-N-prop-2-ynylprop-2-ynamide, a compound with the chemical formula C7H7NO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique alkyne functional groups. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing potential applications in pharmacology and toxicology.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. The compound has shown effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that this compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. In vitro studies using human cell lines demonstrated varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

| HEK293 (human embryonic) | >100 |

The IC50 values indicate that while the compound exhibits cytotoxic effects on certain cancer cell lines, it shows lower toxicity towards normal human embryonic cells, suggesting a degree of selectivity.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary research suggests that it may inhibit specific enzymes involved in bacterial cell wall synthesis and disrupt cellular processes in cancer cells.

Case Studies

- Case Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. The results indicated a promising potential for this compound as a lead for developing new antibiotics.

- Case Study on Anticancer Properties : Research presented at the Annual Cancer Research Conference highlighted the anticancer potential of this compound in preclinical models. The compound was found to induce apoptosis in cancer cells through mitochondrial pathways.

Safety and Toxicology

Toxicological assessments have indicated that this compound has a moderate toxicity profile. Acute toxicity studies suggest that high doses could lead to adverse effects, emphasizing the need for careful dosage regulation in therapeutic applications.

Eigenschaften

IUPAC Name |

N-methyl-N-prop-2-ynylprop-2-ynamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-4-6-8(3)7(9)5-2/h1-2H,6H2,3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISORUGHZYBYMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)C(=O)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.